α-Amylase Inhibition Potency: Benzofuran-2-carbohydrazide Derivative Range vs. Clinical Standard Acarbose
In a head-to-head enzymatic assay, a panel of 25 benzofuran-2-carbohydrazide hydrazone derivatives (the same core scaffold as the target compound) displayed α-amylase IC50 values of 1.078 ± 0.19 µM to 2.926 ± 0.05 µM, compared to the clinical standard acarbose with an IC50 of 0.62 ± 0.22 µM [1]. The most active derivative (compound 5) achieved an IC50 of 1.078 µM, approximately 1.7‑fold weaker than acarbose. This dataset establishes the quantitative potency landscape for benzofuran-2-carbohydrazide-based α-amylase inhibitors and serves as a class-level baseline for evaluating the 5‑amino-substituted core.
| Evidence Dimension | α-Amylase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data for the unsubstituted 5-amino-1-benzofuran-2-carbohydrazide; class-level reference range: 1.078–2.926 µM |
| Comparator Or Baseline | Acarbose (clinical standard): IC50 = 0.62 ± 0.22 µM; Benzofuran hydrazone analogs: IC50 range 1.078–2.926 µM |
| Quantified Difference | Most active class member is ~1.7× less potent than acarbose |
| Conditions | In vitro α-amylase enzyme inhibition assay; spectrophotometric readout; pH and temperature conditions as per Taha et al. 2017 |
Why This Matters
Establishes the quantitative potency ceiling for benzofuran-2-carbohydrazide-based α-amylase inhibitors; a user sourcing the 5‑amino building block should expect to achieve similar potency ranges after hydrazone elaboration.
- [1] Taha M, et al. Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor. Bioorg Chem. 2017 Dec;75:78-85. doi:10.1016/j.bioorg.2017.09.002 View Source
